propyl 2-{[3-(4-methoxyphenyl)propanoyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
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Overview
Description
PROPYL 2-[3-(4-METHOXYPHENYL)PROPANAMIDO]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes a cycloheptathiophene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PROPYL 2-[3-(4-METHOXYPHENYL)PROPANAMIDO]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cycloheptathiophene Core: This step involves the cyclization of a suitable thiophene derivative under acidic or basic conditions.
Introduction of the Propanamido Group: This is achieved through an amide coupling reaction, where the propanamido group is introduced using reagents such as propanoyl chloride and an amine.
Attachment of the Methoxyphenyl Group: This step involves a substitution reaction where the methoxyphenyl group is introduced using a suitable electrophile, such as 4-methoxybenzyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
PROPYL 2-[3-(4-METHOXYPHENYL)PROPANAMIDO]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
PROPYL 2-[3-(4-METHOXYPHENYL)PROPANAMIDO]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Material Science: The compound’s properties make it suitable for use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of PROPYL 2-[3-(4-METHOXYPHENYL)PROPANAMIDO]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- PROPYL 2-[3-(4-METHOXYPHENYL)PROPANAMIDO]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE
- PROPYL 2-[3-(4-HYDROXYPHENYL)PROPANAMIDO]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE
- PROPYL 2-[3-(4-CHLOROPHENYL)PROPANAMIDO]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE
Uniqueness
The uniqueness of PROPYL 2-[3-(4-METHOXYPHENYL)PROPANAMIDO]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE lies in its specific functional groups and the resulting chemical properties. The presence of the methoxy group, for example, can influence the compound’s reactivity and interaction with biological targets, making it distinct from its analogs.
Properties
Molecular Formula |
C23H29NO4S |
---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
propyl 2-[3-(4-methoxyphenyl)propanoylamino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C23H29NO4S/c1-3-15-28-23(26)21-18-7-5-4-6-8-19(18)29-22(21)24-20(25)14-11-16-9-12-17(27-2)13-10-16/h9-10,12-13H,3-8,11,14-15H2,1-2H3,(H,24,25) |
InChI Key |
JJOFPKHSSLDTKU-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)CCC3=CC=C(C=C3)OC |
Origin of Product |
United States |
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